ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of propenoic acid and is characterized by the presence of a cyano group and a 4-methylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Cyano-3-(4-methylphenyl)propanoic acid.
Reduction: 2-Amino-3-(4-methylphenyl)propanoic acid.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
2-Propenoic acid, 3-(4-methoxyphenyl)-: Contains a methoxy group instead of a cyano group.
2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of both a cyano group and a 4-methylphenyl group. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3 |
InChI Key |
KKIZDEFOEGGSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N |
Origin of Product |
United States |
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